molecular formula C34H27Br5N4O8 B1254310 Bastadin 16

Bastadin 16

Cat. No. B1254310
M. Wt: 1019.1 g/mol
InChI Key: AJMQODPAUXMBSS-DCRHPOARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bastadin 16 is a natural product found in Ianthella basta, Aiolochroia crassa, and Pseudoceratina purpurea with data available.

Scientific Research Applications

Cytotoxic and Anti-Cancer Properties

Bastadin 16, derived from the marine sponge Ianthella basta, has shown significant promise in cancer research. Studies reveal its cytotoxic effects on various cancer cell lines, including human and mouse cancers. This compound exhibits similar efficacy in cell lines that are either sensitive or resistant to pro-apoptotic stimuli, highlighting its broad-spectrum potential in cancer therapy. Notably, synthetic derivatives like 5,5'-dibromohemibastadin-1 (DBHB), derived from bastadins, also demonstrate anti-angiogenic properties, contributing to their anti-cancer capabilities. These compounds inhibit in vitro growth of cancer cells and display antimigratory effects in melanoma cells without cytotoxicity, suggesting a targeted approach in cancer treatment (Mathieu et al., 2013).

Anti-Angiogenic and Apoptotic Effects

Bastadin 16 is also noteworthy for its anti-angiogenic activity, crucial in controlling cancer progression. It selectively inhibits the proliferation of endothelial cells, integral to angiogenesis, without significantly affecting other cell types. This selective action is vital for targeting the tumor vasculature while minimizing harm to healthy cells. Additionally, bastadin 16 induces apoptosis in endothelial cells, further impeding tumor growth and angiogenesis (Aoki et al., 2006).

Modulation of Cellular Channels

Bastadin 16 and its analogues have been studied for their ability to modulate cellular channels, such as the RyR1/FKBP12 Ca2+ channel complex. This modulation is critical in understanding cellular signaling and could have implications in various diseases where calcium signaling is disrupted. Research in this area focuses on understanding the structure-activity relationships of bastadin compounds, providing insights into their mechanism of action and potential therapeutic applications (Masuno et al., 2006).

Synthetic Analogs and Drug Development

The synthesis of bastadin analogs, including bastadin 16, is a significant area of research. Synthetic strategies aim to replicate and modify the complex structures of these natural products for potential therapeutic use. The success in synthesizing these compounds opens up possibilities for drug development and understanding the pharmacological properties of bastadin derivatives (Couladouros et al., 2004).

properties

Molecular Formula

C34H27Br5N4O8

Molecular Weight

1019.1 g/mol

IUPAC Name

(12E,25E)-16,21,32,33,36-pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione

InChI

InChI=1S/C34H27Br5N4O8/c35-20-9-19-13-26(43-49)34(47)41-6-4-17-7-21(36)31(22(37)8-17)50-28-14-16(1-2-27(28)44)3-5-40-33(46)25(42-48)12-18-10-23(38)32(24(39)11-18)51-29(15-19)30(20)45/h1-2,7-11,14-15,44-45,48-49H,3-6,12-13H2,(H,40,46)(H,41,47)/b42-25+,43-26+

InChI Key

AJMQODPAUXMBSS-DCRHPOARSA-N

Isomeric SMILES

C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NCCC4=CC(=C(C(=C4)Br)OC5=C(C=CC1=C5)O)Br)Br)O)Br

Canonical SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C(=C4)Br)OC5=C(C=CC1=C5)O)Br)Br)O)Br

synonyms

bastadin 16

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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